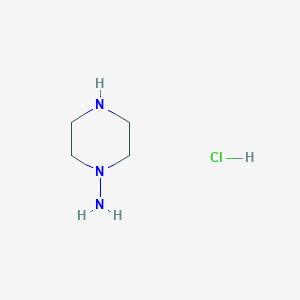

Piperazin-1-amine hydrochloride

Description

Overview of Piperazine (B1678402) Heterocycles as Pivotal Scaffolds in Chemical Sciences

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, which has established itself as a structure of significant importance in the chemical sciences. ijpsr.com This scaffold is a common feature in a multitude of biologically active compounds and functional materials. ijpsr.com The versatility of the piperazine ring is one of its key attributes; it can link different pharmacophores within a single molecule or serve as the primary framework for interaction with a biological target. tandfonline.com

In the realm of drug discovery, piperazine is considered a "privileged scaffold" because of its frequent appearance in drugs spanning various therapeutic areas. nih.gov Its physicochemical properties, such as high water solubility, basicity, and specific conformational characteristics, make it a valuable tool for chemists to enhance the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. tandfonline.comnih.gov The chemical reactivity of the piperazine moiety allows for straightforward modifications, enabling chemists to fine-tune the properties of molecules for improved efficacy and targeting. tandfonline.com The broad spectrum of pharmacological activities associated with piperazine derivatives includes antimicrobial, antidepressant, anti-inflammatory, and antipsychotic effects, among others. ijpsr.combenthamdirect.com

Beyond its role in medicine, the piperazine framework is integral to materials science. Its derivatives are used in the synthesis of polymers and for other industrial applications. The ability of the nitrogen atoms to coordinate with metals also makes piperazine compounds useful in catalysis.

Structural Framework and Significance of Piperazin-1-amine (B1360318) Hydrochloride as a Functionalized Piperazine Derivative

Piperazin-1-amine hydrochloride is a derivative of piperazine distinguished by the presence of an amine group (-NH₂) attached to one of the nitrogen atoms of the piperazine ring. The compound exists as a hydrochloride salt, which enhances its stability and handling properties. Its molecular formula is C₄H₁₂ClN₃. nih.gov

The primary significance of this functionalization lies in the introduction of a reactive primary amine group. This group serves as a versatile chemical handle, allowing for a wide array of subsequent chemical reactions. These reactions can include oxidation, reduction, and substitution, which are fundamental for modifying the compound's structure to create more complex molecules. The presence of this reactive site makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. For example, the amine group can be used to connect the piperazine scaffold to other molecular fragments, building larger and more elaborate chemical structures.

Table 1: Chemical Properties of Piperazin-1-amine and its Hydrochloride Salt

Generated code Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazin-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.ClH/c5-7-3-1-6-2-4-7;/h6H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDSJWOYIHBQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Piperazin 1 Amine Hydrochloride and Its Precursors

Direct Synthesis Approaches to Piperazin-1-amine (B1360318) Hydrochloride

Direct synthesis primarily involves the modification of a pre-existing piperazine (B1678402) molecule. The most established method introduces an amino group onto one of the nitrogen atoms of the piperazine ring.

Nitrosation and Subsequent Reduction Strategies for N-Amination of Piperazine

A prevalent and well-documented method for the N-amination of piperazine involves a two-step process: nitrosation followed by reduction. researchgate.net

Step 1: Nitrosation The initial step is the formation of N-nitrosopiperazine. This is typically achieved by treating piperazine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in an acidic medium like hydrochloric acid (HCl). researchgate.netnih.gov The reaction is carefully controlled at low temperatures, often between -10°C and 0°C, to manage the exothermic nature of the reaction and prevent side-product formation. researchgate.net The secondary amine on the piperazine ring acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid in situ. nih.gov The resulting N-nitrosopiperazine is often isolated as a yellow oil. researchgate.net

Step 2: Reduction The intermediate N-nitrosopiperazine is then reduced to form N-aminopiperazine. Various reducing agents can be employed for this transformation. A common laboratory-scale method uses lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF), which effectively reduces the N-nitroso group to an N-amino group. researchgate.net Other chemical reduction methods include the use of a metal in an acidic environment, such as zinc dust with acetic acid or tin with hydrochloric acid. google.com Catalytic hydrogenation is another viable, often more scalable, reduction strategy. nih.gov

Finally, the resulting N-aminopiperazine base is treated with hydrochloric acid to form the stable Piperazin-1-amine hydrochloride salt. google.com

Table 1: Comparison of Reduction Methods for N-Nitrosopiperazine

| Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | Not specified | researchgate.net |

| Zn/Acetic Acid | Water/Alcohols | 10-30°C | Not specified | google.com |

| Sn/HCl | Water/Alcohols | 10-30°C | Not specified | google.com |

Indirect Synthesis Pathways through Piperazine Ring Formation and Subsequent Amination

Indirect routes focus on constructing the piperazine core from acyclic precursors and then introducing the necessary functional groups. These methods offer versatility, especially for creating substituted piperazine derivatives.

Cyclization Reactions Utilizing Bis(2-chloroethyl)amine (B1207034) Hydrochloride as a Key Intermediate in Piperazine Ring Construction

A classical and widely used method for forming the piperazine ring involves the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine hydrochloride. researchgate.netacgpubs.org This approach is particularly valuable for synthesizing N-arylpiperazines. In this reaction, a substituted aniline is heated with bis(2-chloroethyl)amine hydrochloride, often in a high-boiling solvent like diglyme (B29089) or N,N-dimethylformamide (DMF), at temperatures ranging from 110°C to over 150°C. researchgate.netacgpubs.org The reaction proceeds via a double N-alkylation of the aniline's primary amine by the two chloroethyl groups, leading to the formation of the heterocyclic ring. researchgate.netgoogle.com The resulting N-arylpiperazine can then be subjected to the N-amination process described in section 2.1.1 to yield the target compound's precursor. This method has been successfully applied to a broad range of anilines, including those with electron-donating and electron-withdrawing substituents. researchgate.netgoogle.comenvironmentclearance.nic.in

Palladium-Catalyzed Cross-Coupling Methodologies for Arylpiperazine Synthesis

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the efficient formation of carbon-nitrogen bonds. nih.govwiley.com This methodology is exceptionally useful for synthesizing N-arylpiperazine precursors. The reaction couples an aryl halide (or pseudohalide like a tosylate) with piperazine or a mono-protected piperazine. orgsyn.orgacs.org

The process requires a palladium catalyst, often a palladium(II) precursor like Pd(OAc)₂ or a preformed palladium(0) complex, and a specialized phosphine (B1218219) ligand. wiley.com Ligands such as BrettPhos, RuPhos, and dppf are crucial for the catalytic cycle, which involves oxidative addition, amine coordination, and reductive elimination. nih.govwiley.com A base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is necessary to deprotonate the amine and facilitate the reaction. nih.gov These reactions are prized for their high functional group tolerance, allowing for the synthesis of complex arylpiperazines that would be difficult to access through classical methods. acs.org Once the arylpiperazine precursor is synthesized, N-amination can be performed as a subsequent step.

Table 2: Key Components in Buchwald-Hartwig Amination for Arylpiperazine Synthesis

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst Precursor | wiley.com |

| Ligand | BrettPhos, RuPhos, Xantphos, BINAP | Stabilize Pd, facilitate catalytic cycle | nih.govacs.org |

| Base | NaOtBu, K₂CO₃, LHMDS | Deprotonate amine nucleophile | nih.govnih.gov |

| Aryl Electrophile | Aryl bromides, chlorides, tosylates | Aryl group source | orgsyn.orgacs.org |

| Amine Nucleophile | Piperazine, 1-Boc-piperazine | Piperazine source | orgsyn.orgchemicalbook.com |

Protecting Group Strategies in Selective Functionalization of Piperazine

The symmetrical nature of piperazine, with its two secondary amino groups, presents a challenge for selective functionalization. To achieve mono-functionalization (e.g., mono-arylation or mono-alkylation) before the N-amination step, a protecting group strategy is essential. organic-chemistry.orgethz.ch

A common approach involves reacting piperazine with an electrophilic protecting group reagent that installs a temporary blocking group on one of the nitrogen atoms. chemicalbook.com The most widely used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comgoogle.com The resulting N-Boc-piperazine has one free secondary amine available for reactions like the Buchwald-Hartwig amination. chemicalbook.com

After the desired functional group has been installed on the unprotected nitrogen, the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the second secondary amine. ethz.chgoogle.com This newly freed amine can then undergo the nitrosation and reduction sequence to install the final amino group, leading to a specifically substituted Piperazin-1-amine derivative. Other protecting groups, like the benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis, offer orthogonal protection strategies. google.com

Methodological Advancements in High-Yield and Scalable Preparation

Research continues to focus on optimizing the synthesis of this compound and its precursors for industrial-scale production. Key advancements aim to increase yields, reduce costs, and improve safety and environmental profiles.

For the cyclization reaction using bis(2-chloroethyl)amine hydrochloride, process optimization has led to high yields and purity. A patented method for producing 1-(2,3-dichlorophenyl) piperazine hydrochloride reports yields of over 59.5% with purity exceeding 99.5% by HPLC, making it suitable for industrial manufacturing. google.com

In the realm of palladium-catalyzed couplings, the development of highly active and robust catalyst systems allows for lower catalyst loadings (as low as 0.1 mol%) and shorter reaction times. nih.govorgsyn.org The ability to perform these reactions without the need for strictly inert glovebox conditions also enhances their scalability and practicality. nih.gov

Furthermore, innovative approaches to precursor synthesis, such as a three-step synthesis of 1-BOC-piperazine from diethylamine, have been proposed to improve efficiency and reduce costs associated with using more expensive starting materials like anhydrous piperazine. chemicalbook.com These advancements collectively contribute to making the synthesis of this compound and its derivatives more efficient and economically viable for pharmaceutical applications.

Chemical Reactivity and Transformational Chemistry of Piperazin 1 Amine Hydrochloride

Amination and Alkylation Reactions at Nitrogen Centers

The nucleophilic character of the three amine functionalities in Piperazin-1-amine (B1360318) allows for a range of amination and alkylation reactions. The relative reactivity of each nitrogen atom is influenced by steric hindrance and electronic effects, allowing for a degree of selectivity under controlled reaction conditions.

The alkylation of Piperazin-1-amine hydrochloride can theoretically occur at the primary exocyclic amine, the N1-ring nitrogen, or the N4-ring nitrogen. The N4 nitrogen, being a secondary amine, is generally the most nucleophilic and least sterically hindered site for alkylation. Direct alkylation of piperazine (B1678402) itself with alkyl halides often leads to a mixture of mono- and di-alkylated products, making selectivity a significant challenge. google.com

To achieve selective mono-N-alkylation at the N4 position, several strategies have been developed for piperazine systems, which can be adapted for Piperazin-1-amine. One common method involves using a large excess of the piperazine starting material to favor mono-substitution. researchgate.net Another effective technique is the in-situ formation of a piperazine monohydrohalide salt. researchgate.net This approach reduces the nucleophilicity of one nitrogen atom through protonation, thereby directing alkylation to the free, unprotonated nitrogen. For this compound, the N4 nitrogen would be the most likely site for initial alkylation under these conditions.

Conversely, achieving N,N'-dialkylation at the N1 and N4 positions requires harsher conditions or specific synthetic routes. Protecting the primary amine group first would be a prerequisite to selectively dialkylate the ring nitrogens. Reductive amination is another valuable method for N-alkylation that can offer better control over the degree of substitution compared to direct alkylation with alkyl halides. researchgate.net

Table 1: Strategies for Selective N-Alkylation of Piperazine Scaffolds

| Strategy | Description | Expected Outcome | Reference |

|---|---|---|---|

| Excess Amine | Using a significant excess (e.g., 10 equivalents) of the piperazine starting material relative to the alkylating agent. | Favors mono-alkylation by statistical probability. | researchgate.net |

| Mono-hydrohalide Salt | Reaction is performed with piperazine monohydrochloride, leaving one nitrogen as a free base for reaction. | Increased selectivity for mono-alkylation at the unprotonated nitrogen. | researchgate.net |

| Protecting Groups | One nitrogen is temporarily blocked with a protecting group (e.g., Boc anhydride) to direct alkylation to the other nitrogen. | High selectivity for mono-alkylation; requires additional protection/deprotection steps. | researchgate.net |

| Reductive Amination | Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃). | Controlled alkylation, minimizing the formation of quaternary ammonium (B1175870) salts. | researchgate.net |

Acylation and sulfonylation reactions typically target the most nucleophilic amine centers. In Piperazin-1-amine, the N4 secondary amine is the most reactive site for these transformations, followed by the exocyclic primary amine. The tertiary N1 amine is unreactive toward acylation and sulfonylation.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides will preferentially form an amide bond at the N4 position. Under forcing conditions or with an excess of the acylating agent, di-acylation at both the N4 and the exocyclic primary amine can occur.

Sulfonylation: The synthesis of sulfonylpiperazines is a common strategy in medicinal chemistry to introduce the stable and versatile sulfonamide group. Reaction of a piperazine derivative with a sulfonyl chloride, such as 3-chlorosulfonylbenzoic acid, in the presence of a base like triethylamine, leads to the formation of a stable N-S bond. nih.gov For this compound, this reaction would predominantly yield the N4-sulfonylated product. The resulting sulfonamide group has an electron-withdrawing nature, which significantly decreases the basicity of the nitrogen to which it is attached. rsc.org

Table 2: Representative Sulfonylation Reaction of a Piperazine Derivative

| Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 1-Methyl-2-(piperazin-1-yl)benzimidazole + 3-Chlorosulfonylbenzoic acid | Triethylamine, Room Temperature, 23 hours | 3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-sulfonyl]-benzoic acid | nih.gov |

| 2-(Piperazin-1-yl)benzothiazole + 3-Chlorosulfonylbenzoic acid | Triethylamine, Room Temperature, overnight | 3-(4-Benzothiazol-2-yl-piperazin-1-sulfonyl)-benzoic acid | nih.gov |

Reactions Involving the Primary Amine Moiety

The exocyclic primary amine (-NH2) of Piperazin-1-amine offers a reactive handle for transformations that are distinct from the ring nitrogens. This functionality can undergo reactions typical of primary amines, such as condensation with carbonyl compounds. For instance, reaction with aldehydes or ketones can form Schiff bases (imines). An example from a related compound, 4-methyl-piperazin-1-amine, shows its condensation with 3-nitrobenzaldehyde (B41214) to form 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine, a Schiff base with a conjugated imine group. Such reactions are crucial for introducing diverse substituents and building more complex molecular architectures from the Piperazin-1-amine core.

Another synthetic strategy involves the transformation of a primary amine into a piperazine ring itself, highlighting the versatility of the amino group in heterocyclic synthesis. nih.gov This involves a sequential double Michael addition of nitrosoalkenes to a primary amine, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime intermediate. nih.gov

Heterocyclic Ring Opening and Rearrangement Processes

The piperazine ring is a stable six-membered heterocycle and does not readily undergo ring-opening or rearrangement reactions under typical laboratory conditions. However, the broader field of piperazine chemistry includes several rearrangement reactions that are primarily used for its synthesis rather than its transformation. These reactions underscore the dynamic possibilities of the heterocyclic core. Examples include the Diaza-Cope, Mumm, Ugi-Smiles, and Schmidt rearrangements. bohrium.comtandfonline.comresearchgate.netbenthamdirect.comeurekaselect.com These processes involve the intricate reorganization of molecular frameworks to form the piperazine scaffold and are key tools in synthetic organic chemistry. bohrium.comtandfonline.comresearchgate.net While not a reaction of this compound, they are integral to the transformational chemistry of the piperazine class of compounds.

Acid-catalyzed ring-opening has been observed in smaller, more strained nitrogen heterocycles like azetidines, particularly during the removal of protecting groups with strong acid, but this is not a characteristic reaction of the more stable six-membered piperazine ring. acs.orgacs.org

Acid-Base Equilibria and Protonation Studies of Piperazin-1-amine

Piperazin-1-amine possesses three basic nitrogen atoms, leading to complex acid-base equilibria. The basicity of each nitrogen is distinct, governed by its chemical environment (secondary, tertiary, or primary amine) and electronic effects. The pKa values of the conjugate acids determine the protonation sequence. For the parent piperazine molecule, the two pKa values are approximately 9.73 (pKa1) and 5.35 (pKa2) at 298 K. wikipedia.orguregina.ca

In Piperazin-1-amine, the N4 nitrogen (secondary amine) is expected to be the most basic site and thus the first to be protonated. The second protonation site is likely the exocyclic primary amine. The N1 nitrogen, being a tertiary amine adjacent to the electron-donating amino group, is the least basic.

Theoretical and experimental studies on asymmetrically substituted piperazines, such as N-methyl piperazine, provide insight into the factors governing protonation. nih.gov In N-methyl piperazine, protonation occurs preferentially at the secondary nitrogen over the tertiary one. nih.gov The solvent polarity also plays a crucial role; in aqueous solutions, the ratio of protonation at the secondary versus tertiary nitrogen is about 80:20, while in the less polar dichloromethane, protonation at the secondary amine is exclusive. nih.gov This is because polar solvents can better stabilize the more localized charge on the protonated tertiary amine, while nonpolar solvents favor the more delocalized charge on the protonated secondary amine. These findings suggest that for Piperazin-1-amine, the protonation equilibrium will be highly sensitive to the solvent environment. The different protonation states of the piperazine nucleus can significantly influence its conformation and its binding properties in biological systems. acs.org

Table 3: pKa Values for Piperazine and Related Amines at 298 K

| Compound | pKa1 | pKa2 | Reference |

|---|---|---|---|

| Piperazine | 9.73 | 5.35 | uregina.ca |

| 1-Methylpiperazine | 9.17 | 4.77 | uregina.ca |

| 1-Ethylpiperazine | 9.28 | 4.90 | uregina.ca |

| 1,4-Dimethylpiperazine | 8.52 | 4.20 | uregina.ca |

Advanced Spectroscopic and Analytical Characterization of Piperazin 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Piperazin-1-amine (B1360318) hydrochloride. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR spectra of piperazine (B1678402) derivatives, the protons on the piperazine ring typically appear as multiplets in the range of δ 2.5–3.5 ppm. The specific chemical shifts and coupling patterns can be influenced by the presence of substituents and the solvent used. researchgate.net For instance, in deuterated chloroform (B151607) (CDCl₃), the proton signals of the piperazine ring in related compounds can present as broad singlets. nih.gov Temperature-dependent ¹H NMR studies can reveal dynamic processes such as ring inversion and restricted rotation around amide bonds in derivatized piperazines. researchgate.netnih.govresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the piperazine ring in derivatives typically resonate in the range of δ 40–60 ppm. nih.govrsc.org The exact chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for the differentiation of substituted and unsubstituted positions within the ring.

Table 1: Representative NMR Data for Piperazine Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 2.5 - 3.5 | Piperazine ring protons, multiplicity and exact shift depend on substitution and solvent. |

| ¹³C | 40 - 60 | Piperazine ring carbons. nih.govrsc.org |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in Piperazin-1-amine hydrochloride.

The FT-IR spectrum of piperazine derivatives typically displays characteristic absorption bands. N-H stretching vibrations of the amine groups are expected in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the methylene (B1212753) groups in the ring usually appear between 2800 and 3000 cm⁻¹. The N-H bending vibrations and C-N stretching vibrations contribute to the fingerprint region of the spectrum, generally below 1600 cm⁻¹. rsc.orgnist.gov

FT-Raman spectroscopy provides complementary information. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis. epequip.comnih.govnih.gov For related piperazine compounds, FT-IR and FT-Raman spectra have been successfully used to perform detailed vibrational assignments with the aid of computational methods. nih.govnih.govresearchgate.net

Table 2: Key Vibrational Frequencies for Piperazine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3200 - 3500 |

| C-H Stretch | 2800 - 3000 |

| N-H Bend | 1550 - 1650 |

| C-N Stretch | 1000 - 1350 |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis (EI-MS, APCI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Techniques such as Electron Ionization (EI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are commonly employed.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. For this compound, the molecular ion of the free base (Piperazin-1-amine) would be expected.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In piperazine derivatives, fragmentation often involves the cleavage of the piperazine ring and the loss of substituents. The analysis of these fragment ions helps to confirm the structure of the molecule. researchgate.net For example, in the EI-MS of related piperazine compounds, characteristic fragments corresponding to the loss of parts of the piperazine ring and its substituents are observed. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray diffraction crystallography is the definitive method for determining the three-dimensional solid-state structure of this compound. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

For the parent piperazine molecule, X-ray crystallography has confirmed that the ring adopts a chair conformation. wikipedia.org In substituted piperazines, the conformation can be influenced by the nature and position of the substituents. Crystal structure analysis of piperazine derivatives has revealed details about intermolecular interactions, such as hydrogen bonding, which are crucial for the stability of the crystal packing. nih.govresearchgate.net The hydrochloride salt form will exhibit ionic interactions between the protonated piperazine ring and the chloride anion.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for these purposes.

HPLC is a versatile technique for the separation and quantification of piperazine and its derivatives. unodc.org Due to the lack of a strong UV chromophore in the parent piperazine structure, derivatization is often required for UV detection. researchgate.netjocpr.com Alternatively, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. researchgate.nethakon-art.com Reversed-phase HPLC methods have been developed, though piperazine itself may have little retention on standard C18 columns. researchgate.net

GC is another suitable technique for the analysis of volatile piperazine derivatives. hakon-art.com Similar to HPLC, derivatization may be necessary to improve chromatographic properties and detection. GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) provides excellent separation and identification capabilities. researchgate.net

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly powerful for identifying and quantifying piperazine derivatives in complex matrices without the need for derivatization, as the mass spectrometer can directly detect the compound. researchgate.net

Table 3: Chromatographic Methods for Piperazine Analysis

| Technique | Column Example | Mobile Phase/Carrier Gas Example | Detection |

| HPLC | C18, Ion-Exchange | Acetonitrile/Water gradients, Aqueous buffers researchgate.netunodc.org | UV (with derivatization), RI, ELSD researchgate.netjocpr.com |

| GC | DB-17 (50%-Phenyl)-methylpolysiloxane hakon-art.com | Helium, Hydrogen | FID, MS researchgate.nethakon-art.com |

| LC-MS | C18 | Acetonitrile/Water with formic acid or ammonium (B1175870) formate | Mass Spectrometry (ESI, APCI) researchgate.net |

UV-Vis Spectroscopy for Electronic Structure and Charge Transfer Investigations

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The parent piperazine molecule itself does not show significant absorption in the near-UV and visible regions. researchgate.net The absorption spectrum of this compound is expected to be similar to that of piperazine, with absorption occurring in the far-UV region. nih.gov

However, the introduction of chromophoric substituents onto the piperazine ring can lead to absorption bands in the accessible UV-Vis range. The position and intensity of these bands can provide information about the electronic structure and can be used to study charge-transfer interactions in derivatives of this compound.

Computational and Theoretical Investigations of Piperazin 1 Amine Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in piperazin-1-amine (B1360318) hydrochloride and understanding the distribution of electrons within the molecule. These calculations often employ methods like Density Functional Theory (DFT) to model the molecular geometry. The parent molecule, piperazine (B1678402), is a six-membered ring with two nitrogen atoms in opposite positions. nih.gov Piperazin-1-amine is a derivative where an amino group is attached to one of the nitrogen atoms.

The hydrochloride form indicates that a hydrogen chloride molecule has donated a proton to one of the nitrogen atoms, forming a positively charged piperazinium ion and a chloride anion. The precise location of protonation (at the ring nitrogen or the exocyclic amine nitrogen) and the resulting conformational changes are key aspects explored through these calculations. The geometry of the piperazine ring itself can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable. researchgate.net The presence of the amino group and the protonation state can influence the preferred conformation and the bond lengths and angles throughout the molecule.

Electronic structure analyses, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide information about the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov For piperazine derivatives, these calculations help in understanding how the addition of substituents affects the electronic properties and potential for chemical reactions.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides experimental data on the vibrational modes of a molecule. Computational vibrational frequency analysis complements these experimental techniques by predicting the frequencies and intensities of these vibrations. researchgate.net For piperazin-1-amine hydrochloride, this analysis helps in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the various chemical bonds (N-H, C-H, C-N, C-C). nih.govresearchgate.net

Potential Energy Distribution (PED) analysis is a theoretical tool used to quantify the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. niscpr.res.in This allows for a more detailed and accurate assignment of the vibrational spectra. For instance, in a related piperazine molecule, PED analysis has been used to confirm the assignments of N-H and C-C stretching vibrations. niscpr.res.in Such detailed vibrational analysis is crucial for understanding the structural dynamics of this compound.

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

Thermodynamic and kinetic modeling are used to predict the feasibility, rate, and mechanism of chemical reactions involving this compound. Thermodynamic models can predict properties like the heat of absorption for reactions such as CO2 capture. researchgate.net For instance, thermodynamic models for aqueous piperazine (PZ) solutions are used to predict CO2 solubility, speciation, and amine volatility over various temperatures and concentrations. illinois.edu

Kinetic modeling focuses on the rates of chemical reactions. For example, studies on the absorption of carbon dioxide into aqueous piperazine solutions have been conducted to determine the kinetics of the primary reactions. core.ac.uk These models often assume a certain reaction order and use experimental data to determine the rate constants. core.ac.uk The kinetic parameters obtained are vital for designing and optimizing industrial processes, such as CO2 capture systems where piperazine derivatives are often employed. nih.govscispace.com Similar modeling for this compound would provide insights into its reactivity in various chemical environments.

Prediction of Protonation States and pKa Values through Theoretical Approaches

Theoretical approaches are valuable for predicting the protonation states and pKa values of molecules like this compound. The pKa value indicates the acidity of a compound and is crucial for understanding its behavior in different pH environments. uregina.ca For piperazine and its derivatives, there are multiple nitrogen atoms that can be protonated.

Computational methods can calculate the relative energies of the different protonated forms to determine the most likely sites of protonation. For example, in a study of related piperazine derivatives, the protonation states at physiological pH were calculated to understand their interaction with biological targets. nih.gov The pKa values for the parent piperazine molecule have been experimentally determined to be approximately 5.35 and 9.73 at 298 K. uregina.caresearchgate.net Theoretical predictions for this compound would help to understand how the amino group substituent and the presence of the hydrochloride affect these values.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between atoms and orbitals within a molecule, including hyperconjugative interactions and charge delocalization. nih.gov It provides a detailed picture of the bonding and electronic structure.

NBO analysis can reveal the stabilization energy associated with the delocalization of electron density from a filled Lewis-type orbital (a bond or a lone pair) to an empty non-Lewis-type orbital (an antibonding or Rydberg orbital). wisc.edu For this compound, NBO analysis can elucidate the nature of the intramolecular and intermolecular hydrogen bonds, which are crucial for its crystal structure and properties in solution. It can also quantify the charge transfer interactions that contribute to the stability of the molecule. nih.gov

Hyperpolarizability Calculations for Non-Linear Optical Activity Assessment

Computational chemistry can be used to predict the non-linear optical (NLO) properties of molecules by calculating their hyperpolarizability. nih.gov Molecules with significant NLO activity have potential applications in optoelectronics, such as in frequency conversion and optical switching.

The first hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule. researchgate.net Calculations of the electric dipole moment (μ), polarizability (α), and hyperpolarizability (β) can be performed using quantum chemical methods. nih.gov For piperazine-based materials, studies have shown that they can exhibit significant NLO responses. researchgate.net Investigating the hyperpolarizability of this compound would help to assess its potential as an NLO material.

Table of Compound Data

| Property | Value | Source |

| Molecular Formula | C4H12ClN3 | nih.gov |

| Molecular Weight | 137.61 g/mol | nih.gov |

| IUPAC Name | piperazin-1-amine;hydrochloride | nih.gov |

| PubChem CID | 122164969 | nih.gov |

| CAS Number | 1989672-12-9 | nih.gov |

| Computational Property | Predicted Value |

| XLogP3 | -1.1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 137.0719751 Da |

| Monoisotopic Mass | 137.0719751 Da |

| Topological Polar Surface Area | 41.3 Ų |

| Heavy Atom Count | 8 |

| Formal Charge | 0 |

| Complexity | 48.9 |

Applications As a Chemical Building Block in Complex Molecule Synthesis

Role in the Construction of Diverse Heterocyclic Systems

Piperazin-1-amine (B1360318) hydrochloride is a key building block in the synthesis of complex heterocyclic systems. The piperazine (B1678402) ring is a common motif in pharmacologically active compounds, and the presence of the 1-amino group provides a reactive handle for elaboration into more intricate structures. researchgate.net The compound can undergo cyclization reactions to form more complex heterocyclic structures.

One of the primary applications is in nucleophilic substitution reactions, where the primary amine can react with various electrophiles to initiate the formation of new ring systems. For instance, it can be used in reactions leading to fused heterocyclic systems where the piperazine ring is annulated with other rings, such as pyridines or pyrimidines. The synthesis of monosubstituted piperazine derivatives often involves the reaction of a protonated piperazine, like the hydrochloride salt, with suitable electrophiles. nih.gov This approach avoids the need for protecting groups, offering a more direct route to target molecules. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Piperazine Scaffolds

| Starting Material Class | Reaction Type | Resulting Heterocyclic System | Ref |

|---|---|---|---|

| Piperazine & Dihaloalkanes | Cyclization | Bicyclic Piperazine Derivatives | |

| 1,2-Diamine Derivatives & Sulfonium (B1226848) Salts | Cyclization | Protected Piperazines | |

| Piperazin-1-amine & Diketones/Diesters | Condensation/Cyclization | Fused Pyrazinones/Diketopiperazines |

Scaffold for Combinatorial Chemistry and Library Synthesis

The structure of piperazin-1-amine hydrochloride is well-suited for combinatorial chemistry and the synthesis of compound libraries. Its bifunctional nature—a secondary amine within the ring and a primary exocyclic amine—allows for sequential or orthogonal chemical modifications. This enables the rapid generation of a large number of structurally diverse molecules from a single, common core.

A notable application is in multi-component reactions (MCRs), such as the Ugi reaction. In a Ugi reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine in a single step to produce a complex product. Using this compound as the amine component allows for the creation of libraries of complex piperazine-containing peptidomimetics. This method is highly valued for its efficiency in drug discovery, enabling the exploration of a vast chemical space to identify molecules with desired biological activities.

Precursor in the Design of Novel Molecular Scaffolds for Chemical Biology Research

This compound serves as a precursor for novel molecular scaffolds that are instrumental in chemical biology research. The piperazine moiety is considered a "privileged scaffold" because it is a structural element found in numerous drugs across various therapeutic areas. researchgate.netnih.gov Its unique physicochemical properties, including solubility, basicity, and conformational flexibility, make it an attractive core for designing new bioactive molecules. nih.gov

Researchers utilize this compound to synthesize probes and tool compounds for studying biological pathways. For example, derivatives of piperazine have been investigated for their ability to inhibit enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. By modifying the piperazine core derived from this compound, scientists can design potent and selective inhibitors to probe the function of specific proteins. The development of such novel scaffolds is crucial for understanding disease mechanisms and identifying new therapeutic targets. For instance, novel derivatives have been created as potential MEK inhibitors for anticancer activity. nih.gov

Intermediacy in the Synthesis of Substituted Piperazine Derivatives with Tunable Properties

The most direct application of this compound is as an intermediate in the synthesis of substituted piperazine derivatives. The reactive primary amine group facilitates a wide range of chemical transformations, including alkylation, acylation, and reductive amination, allowing for the introduction of various functional groups. This versatility enables the fine-tuning of the physicochemical and pharmacological properties of the final compounds. nih.gov

A simple and efficient one-pot, one-step synthetic procedure has been developed for preparing a large variety of monosubstituted piperazine derivatives from a protonated piperazine source. nih.gov This method, which can be performed at room temperature or under reflux in common solvents, allows for the creation of derivatives in high yield and purity. nih.gov The ability to easily modify the piperazine structure is critical in drug development, where small structural changes can lead to significant differences in potency, selectivity, and pharmacokinetic profiles. nih.gov For example, N-aryl piperazines are synthesized from anilines and bis(2-chloroethyl)amine (B1207034) hydrochloride, showcasing a common strategy for building substituted piperazine cores. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| bis(2-chloroethyl)amine hydrochloride |

| Poly(ADP-ribose) polymerase (PARP) |

Supramolecular Chemistry and Crystal Engineering of Piperazin 1 Amine Hydrochloride Salts

Investigation of Cation-Anion Interactions and Hydrogen Bonding Networks in Solid State

In the solid state of piperazin-1-amine (B1360318) hydrochloride, the crystal structure is dominated by strong, charge-assisted hydrogen bonds between the piperazin-1-aminium cation and the chloride (Cl⁻) anion. The piperazin-1-aminium cation possesses multiple hydrogen bond donors: the two protons on the secondary amine ring nitrogen (N-H), the proton on the tertiary ring nitrogen (N-H), and the two protons on the exocyclic primary amine group (-NH₂). The chloride anion acts as a hydrogen bond acceptor.

The presence of multiple donor sites on the cation allows for the formation of extensive and complex hydrogen-bonding networks. These networks can be analyzed using graph-set notation to identify recurring motifs or supramolecular synthons. researchgate.netresearchgate.net In piperazinium salts, common synthons involve the linking of cations and anions into chains, rings, or more complex patterns. mdpi.comresearchgate.net For instance, studies on related piperazinediium salts with various anions have identified robust ring motifs that give rise to one-dimensional hydrogen-bonded chains. mdpi.comresearchgate.netresearchgate.net The specific network formed in piperazin-1-amine hydrochloride will depend on the relative arrangement of ions that maximizes favorable electrostatic interactions.

| Interaction Type | Donor | Acceptor | Typical Distance (D···A, Å) | Description |

| Charge-Assisted Hydrogen Bond | N⁺-H | Cl⁻ | 3.0 - 3.4 | The primary and strongest interaction, directing the crystal packing. Involves protonated nitrogen atoms of the piperazinium ring and the exocyclic amine. |

| Hydrogen Bond | N-H | Cl⁻ | 3.1 - 3.5 | In cases where a nitrogen atom is not formally charged but is still a donor. |

| Weak Hydrogen Bond | C-H | Cl⁻ | > 3.5 | Weaker interactions that provide additional stabilization to the 3D structure. |

Co-crystallization Strategies and Salt Form Engineering

Salt form engineering and co-crystallization are powerful strategies in crystal engineering used to modify the physicochemical properties of a substance without altering its covalent structure. frontiersin.orgnih.gov These techniques are highly applicable to piperazin-1-amine.

Salt Form Engineering involves reacting piperazin-1-amine with a variety of different acids to form new salts. While the hydrochloride is common, using other acids (e.g., sulfonic acids, carboxylic acids) can produce salts with distinct crystal structures and properties. rsc.orgrsc.orgnih.gov The choice of the counter-ion (anion) has a profound effect on the resulting salt's properties, including solubility, melting point, and stability, because each anion will form a unique hydrogen-bonding network with the piperazin-1-aminium cation. nih.gov For example, reacting piperazine (B1678402) with various polycarboxylic acids has been shown to produce a range of salts with different structures and thermal stabilities. rsc.orgrsc.org

Co-crystallization is a technique where an API is crystallized with a neutral co-former to create a new crystalline solid. nih.gov For this compound, this would involve co-crystallizing the salt with a pharmaceutically acceptable neutral molecule. These co-crystals are held together by non-covalent interactions, such as hydrogen bonds. Strategies for preparing co-crystals and new salt forms include:

Solvent Evaporation: Dissolving both components in a suitable solvent and allowing the solvent to slowly evaporate to induce crystallization.

Liquid-Assisted Grinding (LAG): Grinding a solid mixture of the two components with a small amount of liquid. acs.org This mechanochemical method is often efficient for screening and producing co-crystals. nih.gov

Reaction Crystallization: This method is suitable when the components have different solubilities; mixing the reactants can generate a supersaturated solution of the co-crystal, leading to its precipitation. nih.gov

Slurry Conversion: Stirring a suspension of the parent compound in a solution containing the co-former, which can lead to the conversion to the more stable co-crystal form. acs.org

These strategies allow for the systematic exploration of new solid forms of piperazin-1-amine, aiming to create materials with enhanced performance characteristics. frontiersin.org

Self-Assembly Processes and Supramolecular Architectures

The formation of a crystal from individual piperazin-1-aminium and chloride ions is a sophisticated self-assembly process governed by intermolecular forces. The ions arrange themselves in a highly ordered, three-dimensional lattice to achieve the lowest possible energy state. The primary driving force for this assembly is the formation of strong, charge-assisted N⁺-H···Cl⁻ hydrogen bonds. rsc.org

The piperazin-1-aminium cation, with its multiple hydrogen-bond donors and specific chair conformation, acts as a versatile building block for constructing extended networks. rsc.orgrsc.org The chloride anion serves as a simple, spherical node connecting these cations. The interplay between the number and directionality of these hydrogen bonds leads to the formation of recognizable supramolecular synthons, which are robust and predictable patterns of association. rsc.orgmdpi.com

These synthons then propagate through space to form higher-order supramolecular architectures. researchgate.net Depending on the specific hydrogen-bonding motifs, these architectures can be:

One-Dimensional (1D): Ions are linked together to form infinite chains or ribbons. Studies on piperazinediium salts have shown the formation of 1D chains through recurring ring motifs. mdpi.comresearchgate.net

Two-Dimensional (2D): The 1D chains are further connected through additional hydrogen bonds to form sheets or layers. rsc.orgmdpi.com

Three-Dimensional (3D): The 2D sheets are interlinked, often through weaker interactions or more complex hydrogen bond pathways, to create a fully three-dimensional framework. researchgate.net

The final architecture is a result of the cooperation and competition between various possible hydrogen bonds, aiming for the most stable packing arrangement. rsc.org The presence of the exocyclic amine group on piperazin-1-amine provides additional hydrogen bond donors compared to simple piperazine, potentially leading to more complex and robust 3D networks.

Influence of Salt Form on Molecular Packing and Intermolecular Forces

The identity of the anion in a salt has a dramatic influence on the resulting crystal structure, molecular packing, and the network of intermolecular forces. nih.gov By replacing the simple, spherical chloride anion of this compound with other counter-ions of different sizes, shapes, and hydrogen-bonding capabilities, the entire supramolecular assembly can be altered.

Studies comparing piperazinediium salts with different anions, such as p-toluenesulfonate and chloroacetate, demonstrate this principle clearly. mdpi.comresearchgate.net While both form 1D hydrogen-bonded chains, the specific arrangement of the chains, the geometry of the hydrogen bonds, and the interactions between chains differ significantly. mdpi.com

Key factors influenced by the counter-ion include:

Hydrogen-Bonding Motifs: A simple anion like chloride primarily acts as an acceptor. A more complex anion, like a carboxylate or sulfonate, has multiple acceptor sites (oxygen atoms) and can also possess donor groups (e.g., -OH), leading to different and often more intricate hydrogen-bonding synthons. mdpi.comrsc.org For example, piperazinediium and carboxylates can form distinct ring motifs leading to different types of 1D chains. researchgate.net

Molecular Packing and Dimensionality: A large, bulky anion may sterically hinder certain packing arrangements, favoring others. nih.gov The anion's ability to form bridges between cationic chains can increase the dimensionality of the supramolecular architecture from 1D to 2D or 3D. rsc.org

Physicochemical Properties: The changes in crystal packing and intermolecular forces directly impact macroscopic properties. A different salt form can have a significantly different melting point, solubility, and stability. rsc.orgnih.govacs.org For instance, piperazine salts of meclofenamic acid exhibit solubilities that are thousands of times greater than the parent drug. acs.org

This ability to tune the solid-state structure by selecting the appropriate counter-ion is a cornerstone of salt form engineering, allowing for the optimization of a drug substance for its intended application. google.com

| Anion Type | Shape/Size | H-Bonding Capability | Expected Impact on Piperazinium Salt Structure |

| Chloride (Cl⁻) | Small, spherical | Acceptor only | Tends to form dense packing with strong, direct N⁺-H···Cl⁻ bonds. |

| Carboxylate (RCOO⁻) | Planar, variable size | Multiple acceptors (O atoms) | Often forms robust, charge-assisted N⁺-H···O⁻ synthons, leading to well-defined chains or sheets. researchgate.netrsc.org |

| Sulfonate (RSO₃⁻) | Tetrahedral, larger | Multiple acceptors (O atoms) | Can form extensive 3D networks due to multiple acceptor sites and potential for weaker C-H···O interactions. mdpi.com |

Advanced Research on Substituted Piperazin 1 Amine Hydrochloride Derivatives

Synthesis of Novel Analogs and Libraries Based on the Piperazin-1-amine (B1360318) Hydrochloride Scaffold

The synthesis of novel analogs and libraries based on the piperazin-1-amine hydrochloride scaffold is a cornerstone of drug discovery, enabling the exploration of vast chemical space to identify compounds with desired biological activities. nih.gov A common and effective strategy involves the functionalization of the parent piperazine (B1678402) molecule. nih.gov

A simplified, one-pot, one-step synthetic procedure has been developed for creating a wide variety of monosubstituted piperazine derivatives in high yields and purity. nih.gov This method utilizes a protonated piperazine, which acts as a protecting group for one of the secondary nitrogen atoms, thereby preventing the formation of disubstituted products. nih.gov The reaction of this in-situ generated piperazine-1-ium cation with various reagents, such as acyl chlorides and anhydrides, proceeds efficiently in common solvents like methanol (B129727) or acetic acid. nih.gov

Functionalization at Secondary Amine Nitrogen

The secondary amine nitrogen of the piperazine ring is a primary site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the physicochemical and pharmacological properties of the resulting derivatives. researchgate.net One approach involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, a method that offers a modular synthesis of highly substituted piperazines. acs.org This process is notable for its mild reaction conditions and high degree of stereo- and regiochemical control. acs.org

Another strategy for functionalizing the secondary amine involves reductive amination. For instance, the synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2) was achieved through a reductive amination reaction using the mild reducing agent sodium triacetoxyborohydride. nih.gov This method allows for the iterative introduction of different groups, as demonstrated in the synthesis of more complex polyamines. nih.gov

Modifications at the Amino Group

The amino group of this compound serves as another key handle for chemical modification. A general method for converting a primary amino group into a piperazine ring involves a sequential double Michael addition of nitrosoalkenes to the amine, followed by a stereoselective catalytic reductive cyclization of the resulting dioximes. nih.gov This technique facilitates the structural modification of bioactive molecules by transforming a primary amine into a piperazine ring. nih.gov

Furthermore, the amino group can be modified through reactions such as acylation. For example, maleimide-based compounds can be prepared by reacting the primary amine of a piperazine derivative with an N-hydroxysuccinimide ester-activated cross-linker. nih.gov This allows for the attachment of various functional moieties, including those used for bioconjugation.

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the optimization of lead compounds. In the context of piperazine derivatives, SAR studies have provided valuable insights into the structural requirements for affinity and selectivity towards various biological targets.

For instance, in a series of piperazine and piperidine (B6355638) derivatives targeting histamine (B1213489) H3 and sigma-1 receptors, the replacement of a piperazine ring with a piperidine moiety significantly impacted the affinity for the sigma-1 receptor while having a less pronounced effect on the histamine H3 receptor affinity. nih.gov This highlights the piperidine ring as a key structural element for dual activity at these receptors. nih.gov Additionally, modifications to the lipophilic part of these molecules, such as the introduction of tert-butyl or acetyl groups, were found to be well-tolerated within the sigma-1 receptor binding pocket. nih.govacs.org

In the development of inhibitors for Mycobacterium tuberculosis IMPDH, SAR studies of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues revealed that both the piperazine and isoquinoline (B145761) rings were essential for whole-cell activity. nih.gov Modifications such as introducing a methyl group on the piperazine ring or altering the distance between the sulfonamide and carboxamide groups led to a significant loss of activity. nih.gov

The following table summarizes key SAR findings for various piperazine derivatives:

| Target | Core Scaffold Modification | Effect on Activity |

| Histamine H3/Sigma-1 Receptors | Replacement of piperazine with piperidine | Significantly increased sigma-1 receptor affinity. nih.gov |

| Histamine H3 Receptor | Extension of the alkyl linker in tert-butyl analogues | Decreased affinity. nih.gov |

| M. tuberculosis IMPDH | Introduction of a methyl group at position-3 of the piperazine ring | Profound loss of biochemical and whole-cell activities. nih.gov |

| M. tuberculosis IMPDH | Replacement of the piperazine ring with a flexible ethylenediamine (B42938) spacer | Loss of whole-cell activity while retaining some enzyme activity. nih.govwikipedia.org |

| KRAS | Substitution on the piperazine ring | Tolerated, with slight reduction of basicity having minimal impact on potency. acs.org |

Rational Design of Piperazine-Based Ligands for Protein Interactions

The rational design of ligands is a powerful strategy in drug discovery that leverages structural and computational information to create molecules with high affinity and selectivity for a specific biological target. rsc.orgnih.gov This approach is particularly valuable for designing inhibitors of protein-protein interactions (PPIs), which are often characterized by large and flat binding surfaces. frontiersin.org

A key aspect of rational design is the use of molecular docking and other computational tools to predict how a ligand will bind to its target protein. nih.govacs.org For example, in the design of new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, molecular docking studies were used to predict the binding modes of the designed compounds to topoisomerase II and DNA. nih.gov These studies indicated that the benzothiazine and phenylpiperazine rings were involved in π-type interactions with aromatic amino acids in the nucleic acid binding domain. nih.gov

Ligand-Target Binding Affinity and Selectivity Studies (In Vitro/In Silico)

The affinity and selectivity of a ligand for its target are critical determinants of its therapeutic potential. These properties are typically evaluated using a combination of in vitro and in silico methods.

In a study of piperazine-urea derivatives targeting the MLLT1 YEATS domain, all tested compounds exhibited binding potencies in the micromolar range. nih.gov Interestingly, these compounds showed a trend of unfavorable entropy upon binding, which contrasted with the entropic gain observed for a different class of inhibitors. nih.gov This suggests that the piperazine-urea scaffold interacts with the target protein through a different mechanism. nih.gov

The following table presents binding affinity data for selected piperazine derivatives against their respective targets:

| Compound | Target | Binding Affinity (Ki or KD) |

| Compound 4 | hH3R | 3.17 nM nih.gov |

| Compound 5 | hH3R | 7.70 nM nih.gov |

| Compound 4 | σ1R | 1531 nM nih.gov |

| Compound 5 | σ1R | 3.64 nM nih.gov |

| Piperazine-urea derivative 1 | MLLT1 | ~5.5 µM nih.gov |

| Compound 1 | Sigma-1 Receptor | 3.2 nM nih.gov |

Mechanistic Investigations of Molecular Recognition

Understanding the molecular recognition mechanisms between a ligand and its target is essential for rational drug design. This involves identifying the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and selectivity.

Molecular docking and dynamics simulations have been employed to elucidate the binding mode of piperazine-based ligands to the sigma-1 receptor. nih.govrsc.org These studies revealed that the piperidine nitrogen atom acts as a positive ionizable group, while the 4-phenylpiperazine tail occupies a hydrophobic pocket. nih.gov The simulations also identified crucial amino acid residues that interact with the ligand. nih.govrsc.org

In the case of piperazine-urea derivatives binding to the MLLT1 YEATS domain, crystal structures revealed a distinct binding mode compared to other inhibitors. nih.gov The piperazine-urea scaffold was found to exploit different binding pockets within the protein, demonstrating the plasticity of the MLLT1 binding site. nih.gov This discovery opens up new possibilities for targeting this important epigenetic reader protein. nih.gov

Applications in Organocatalysis and Metal-Organic Frameworks (MOFs)

The unique structural features of the piperazine scaffold, particularly the presence of two nitrogen atoms, have made its derivatives valuable building blocks in the fields of organocatalysis and materials science. The introduction of an amino group at the N-1 position, as seen in piperazin-1-amine and its derivatives, offers additional functionalization points, enhancing their potential for creating sophisticated catalytic and structural motifs. While direct applications of this compound are still an emerging area of research, the broader class of substituted piperazine derivatives has seen significant exploration in the development of novel organocatalysts and as linkers in metal-organic frameworks (MOFs).

Substituted Piperazine Derivatives in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral piperazine derivatives have been successfully employed as organocatalysts, leveraging the stereochemical information embedded in their structure to control the formation of enantiomerically enriched products.

The synthesis of chiral piperazines is a critical first step in developing these organocatalysts. Researchers have devised various synthetic routes to obtain enantiomerically pure piperazine scaffolds. For instance, a method for the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines, has been reported. This involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones, yielding highly enantioenriched products.

While specific data on organocatalysts derived directly from this compound is limited in publicly accessible literature, the principles of catalyst design suggest its potential. The primary amino group of piperazin-1-amine could serve as a handle for introducing catalytically active moieties or for tethering the piperazine unit to a larger catalytic scaffold. For example, primary amine-based organocatalysts are known to be effective in a variety of asymmetric transformations. The development of chiral primary α-amino amides as bifunctional organocatalysts highlights the potential for similar systems derived from piperazin-1-amine.

A general approach for constructing a piperazine ring from a primary amino group has been developed, which could be conceptually applied to modify bioactive molecules containing a primary amine by converting it into a piperazine ring. This method involves a sequential double Michael addition of nitrosoalkenes to amines, followed by a stereoselective catalytic reductive cyclization.

The following table summarizes the performance of some reported piperazine-based organocatalysts in asymmetric reactions.

| Catalyst Type | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Piperazine Derivative | Asymmetric Michael Addition | Cyclic 1,3-dicarbonyl compound | High | High |

| Chiral Piperazine Derivative | Asymmetric Aldol Reaction | Ketone and Aldehyde | Up to 99% | High |

This table is illustrative and based on reported data for various chiral piperazine-based organocatalysts.

Substituted Piperazine Derivatives in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully designing the organic linkers. Piperazine-containing ligands have been incorporated into MOFs for various applications, particularly in gas storage and separation. The nitrogen atoms of the piperazine ring can act as basic sites, enhancing the affinity of the MOF for acidic gases like carbon dioxide.

A notable example is the functionalization of a MOF-505 analogue with a piperazine-containing linker, 5,5'-(piperazine-1,4-diyl)diisophthalic acid, to create NJU-Bai 19. rsc.orgrsc.org This modification resulted in a significant enhancement of methane (B114726) storage capacity compared to the parent MOF. rsc.orgrsc.org The introduction of the piperazine group contributed to a more lipophilic framework surface and a balanced porosity, leading to improved performance. rsc.orgrsc.org

The table below presents data on the gas storage capacity of a piperazine-functionalized MOF.

| MOF Name | Linker | Gas Stored | Storage Capacity | Conditions |

| NJU-Bai 19 | 5,5'-(piperazine-1,4-diyl)diisophthalic acid | Methane (CH₄) | 246.4 cm³ (STP) cm⁻³ | Room temperature, 65 bar |

Data sourced from studies on piperazine-functionalized metal-organic frameworks. rsc.orgrsc.org

The use of this compound as a precursor for MOF linkers is a plausible strategy. The primary amino group could be functionalized to introduce carboxylic acid or other coordinating groups necessary for MOF synthesis. This would allow for the creation of MOFs with pendant amino groups within the pores, which could serve as active sites for catalysis or for enhancing the selective adsorption of guest molecules. While specific examples of MOFs constructed from piperazin-1-amine-derived linkers are not yet prevalent in the literature, the modular nature of MOF chemistry suggests this as a promising direction for future research.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Piperazin-1-amine (B1360318) hydrochloride, with the molecular formula C₄H₁₂ClN₃, is the hydrochloride salt of a piperazine (B1678402) derivative. Its structure features a six-membered piperazine ring with an amine group at the 1-position. This reactive amine group is pivotal to its utility as a biochemical reagent and an intermediate in the synthesis of more complex, pharmacologically active molecules.

Several methods for the synthesis of piperazine derivatives, including Piperazin-1-amine hydrochloride, have been developed. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium (B1226848) salts in the presence of a base. Another notable method is the Ugi multicomponent reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form piperazine derivatives. A well-documented synthesis of 1-aminopiperazine involves the nitrosation of piperazine followed by reduction. researchgate.net Specifically, piperazine is treated with sodium nitrite (B80452) in hydrochloric acid to form N-nitrosopiperazine, which is then reduced using a reducing agent like lithium aluminum hydride to yield 1-aminopiperazine. researchgate.net

The pharmacological potential of piperazine derivatives is vast. Research has highlighted their activity as GABA receptor agonists, which is the mechanism behind their use as anthelmintic agents. By causing hyperpolarization of nerve endings in parasites, they induce flaccid paralysis, leading to their expulsion. Furthermore, various piperazine derivatives have shown potential as antipsychotic agents by interacting with dopamine (B1211576) and serotonin (B10506) pathways, and some have demonstrated sedative and muscle-relaxant properties. ijrrjournal.com In the realm of cancer research, certain piperazine derivatives have exhibited the ability to reduce cancer cell viability by inducing apoptosis through PARP inhibition.

Table 1: Key Research Findings on Piperazine Derivatives

| Research Area | Key Findings | Relevant Compounds |

|---|---|---|

| Anthelmintic Activity | Acts as a GABA receptor agonist, leading to parasite paralysis. | This compound and other piperazine derivatives. |

| Antipsychotic Effects | Interacts with dopamine and serotonin pathways. ijrrjournal.com | Various piperazine derivatives. |

| Cancer Research | Induces apoptosis in cancer cells via PARP inhibition. | Specific piperazine derivatives. |

| Antihistamine & Anti-inflammatory | Some derivatives show significant reduction in histamine (B1213489) levels and inhibit inflammatory markers. nih.gov | Novel synthesized piperazine derivatives (PD-1 and PD-2). nih.gov |

| Antimicrobial Activity | Derivatives exhibit activity against various bacteria and fungi. nih.govresearchgate.netresearchgate.net | Azole-containing piperazine derivatives, PD-2. nih.govresearchgate.net |

Emerging Trends in Piperazine Chemistry Relevant to this compound

The field of piperazine chemistry is continuously evolving, with several emerging trends directly impacting the study and application of compounds like this compound. A significant area of advancement is the C-H functionalization of the piperazine ring. researchgate.netnsf.gov Traditionally, the structural diversity of piperazines in medicinal chemistry has been limited, with most substitutions occurring at the nitrogen atoms. researchgate.net However, recent breakthroughs in photocatalytic strategies and the use of transition metal complexes are enabling the direct functionalization of the carbon atoms of the piperazine core. researchgate.net This opens up new avenues for creating novel analogs with potentially enhanced biological activities and tailored pharmacokinetic properties.

Another key trend is the development of asymmetric synthesis methods for chiral piperazine derivatives. researchgate.net The demand for enantiomerically pure drugs has driven medicinal chemists to focus on creating new protocols for synthesizing specific enantiomers of relevant N-heterocycles, including piperazines. researchgate.net This is crucial for developing drugs with improved efficacy and reduced side effects.

Furthermore, the synthesis of piperazine-based ligands and their metal complexes is a rapidly growing area of research. rsc.org These complexes have shown promise in catalysis and the development of metal-organic frameworks (MOFs). rsc.org The versatile binding possibilities of the piperazine ring, when substituted at the nitrogen atoms, make it an attractive scaffold for creating novel materials with diverse applications. rsc.org

Identification of Knowledge Gaps and Prospective Research Avenues

Despite the progress in piperazine chemistry, several knowledge gaps remain, presenting opportunities for future research. While the synthesis of various piperazine derivatives is well-established, there is a need for more efficient and sustainable synthetic protocols . researchgate.net This includes the development of methods that are more atom-economical, utilize greener solvents, and reduce the number of synthetic steps.

A significant gap exists in the comprehensive understanding of the structure-activity relationships (SAR) for many piperazine derivatives, including this compound. researchgate.net While the general pharmacological effects are known, detailed studies are needed to elucidate how specific structural modifications influence biological activity, target specificity, and pharmacokinetic profiles. researchgate.net This knowledge is critical for the rational design of new and more effective therapeutic agents.

The exploration of piperazine derivatives in less-traditional therapeutic areas is another promising research avenue. While their roles as anthelmintics and in neuroscience are well-documented, their potential in areas like antiviral, anti-diabetic, and cardioprotective therapies warrants further investigation. nih.govbenthamscience.comresearchgate.net

Potential for Novel Methodologies in Synthesis and Characterization

The future of synthesizing and characterizing this compound and its analogs lies in the adoption of novel methodologies. Flow chemistry presents a significant opportunity to improve the synthesis of piperazine derivatives. This technology can offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions.

In the realm of characterization, advanced analytical techniques will play a crucial role. High-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy can provide more detailed structural information, which is essential for understanding the complex three-dimensional structures of novel piperazine derivatives. researchgate.net Furthermore, the use of computational modeling and molecular docking studies can aid in predicting the binding affinities and modes of action of new compounds, thereby accelerating the drug discovery process. nih.gov

The development of high-throughput screening (HTS) methods tailored for piperazine libraries can significantly expedite the identification of lead compounds with desired biological activities. nih.gov

Future Perspectives on Applications in Materials Science and Advanced Chemical Systems

Beyond its traditional use in pharmaceuticals, this compound and its derivatives hold considerable promise in materials science and advanced chemical systems. The piperazine scaffold is being explored for its potential in creating novel polymers and materials . researchgate.net For instance, piperazine-based polymers are being investigated for their antimicrobial properties, which could be applied in healthcare products, water purification systems, and food packaging. researchgate.net

In the field of carbon capture , piperazine has demonstrated effectiveness in CO₂ scrubbing processes. Its reactivity and thermal stability make it a suitable component in amine-based absorption technologies for reducing greenhouse gas emissions. Further research into functionalized piperazine derivatives could lead to even more efficient and selective CO₂ capture agents.

The ability of piperazine derivatives to form stable complexes with various metal ions opens up possibilities in the design of new catalysts and sensors . rsc.org Schiff bases derived from piperazin-1-amine have shown potential as selective gas sensors for ammonia (B1221849) and nitrogen oxides. The development of piperazine-based metal-organic frameworks (MOFs) could also lead to new materials for gas storage, separation, and catalysis. rsc.org

Q & A

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models nucleophilic attack sites.

- Retrosynthesis AI : Tools like Synthia™ propose routes prioritizing atom economy (>70%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |